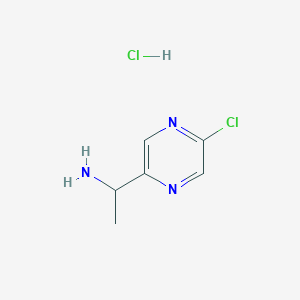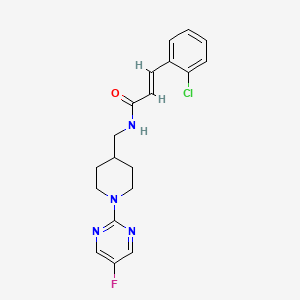
(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H20ClFN4O and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Acrylamide derivatives, like the one , have been utilized in biochemical studies, particularly in understanding protein structures and functions. For instance, acrylamide is known as an efficient quencher of tryptophanyl fluorescence, which is useful in probing the degree of exposure of tryptophan residues in proteins. This method can be applied to monitor protein conformational changes and inhibitor binding to enzymes, offering insights into protein dynamics and interactions (Eftink & Ghiron, 1976).
Medicinal Chemistry and Pharmacology
Several studies have focused on synthesizing and evaluating acrylamide derivatives for their antibacterial, anticancer, and antitumor activities. For example, compounds incorporating acrylamide structures have shown promising antibacterial and anticancer properties. These derivatives have been tested against various tumor cell lines, indicating their potential as antitumor agents (Bondock & Gieman, 2015). Another study highlighted the synthesis of acrylamide derivatives as EGFR inhibitors, exhibiting significant antitumor activities, which might be useful in developing new anticancer drugs (Zuo et al., 2022).
Materials Science
Acrylamide derivatives have applications in materials science, particularly in the development of photo-cross-linkable polymers. These polymers exhibit properties that are beneficial for corrosion inhibition, which is crucial for protecting metals in acidic environments. Such applications demonstrate the versatility of acrylamide derivatives in creating materials with specialized functions (Baskar et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-17-4-2-1-3-15(17)5-6-18(26)22-11-14-7-9-25(10-8-14)19-23-12-16(21)13-24-19/h1-6,12-14H,7-11H2,(H,22,26)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLSCCUJNOSEPH-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)
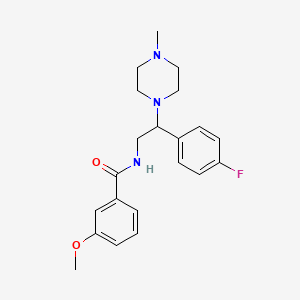
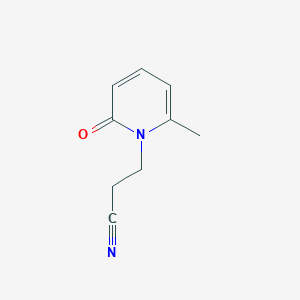
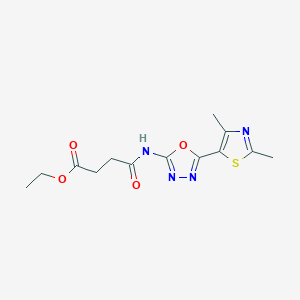
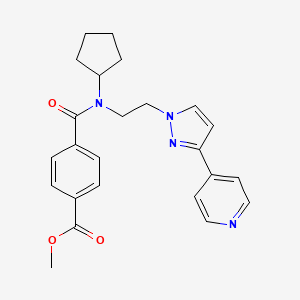
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)
![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)
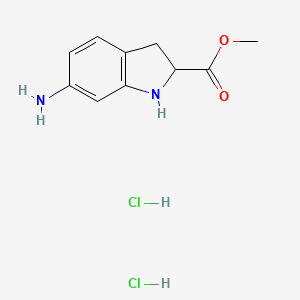
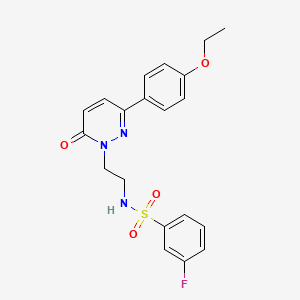
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2591459.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
